molecular formula C6H12ClN B8073094 1-Cyclopropylprop-2-enylazanium;chloride

1-Cyclopropylprop-2-enylazanium;chloride

Cat. No.: B8073094
M. Wt: 133.62 g/mol
InChI Key: XQIQMQRQKQWQSI-UHFFFAOYSA-N
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Description

1-Cyclopropylprop-2-enylazanium;chloride is an ammonium salt characterized by a cyclopropyl ring attached to a prop-2-enyl (allyl) group, which is bonded to a positively charged nitrogen atom (azanium). The chloride ion serves as the counterion.

Properties

IUPAC Name

1-cyclopropylprop-2-enylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6(7)5-3-4-5;/h2,5-6H,1,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIQMQRQKQWQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C1CC1)[NH3+].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name Molecular Formula Key Functional Groups Substituents
1-Cyclopropylprop-2-enylazanium;chloride C₆H₁₀N⁺Cl⁻ Cyclopropyl, allyl, ammonium Cyclopropyl, prop-2-enyl
[(1S,2R)-2-phenyl-2-propan-2-yloxycarbonylcyclopropyl]methylazanium;chloride C₁₅H₂₀NO₂⁺Cl⁻ Cyclopropyl, ester, phenyl, ammonium Phenyl, ester, cyclopropyl

Key Observations:

  • Cyclopropyl Ring: Both compounds feature a cyclopropane ring, which introduces significant ring strain and electron-withdrawing effects. This strain can enhance reactivity in nucleophilic or electrophilic reactions compared to non-cyclic analogs.
  • In contrast, the phenyl and ester groups in the analog from increase lipophilicity, reducing water solubility . The ester group in the analog () introduces hydrolytic instability under acidic or basic conditions, a property absent in the allyl-substituted target compound.

Hypothesized Physicochemical Properties

  • Solubility: The allyl group in this compound likely improves aqueous solubility compared to the phenyl/ester-substituted analog, which is more hydrophobic .
  • Reactivity: The allyl group may participate in [2+2] cycloadditions or polymerization under UV light, whereas the phenyl group in the analog () could stabilize charge via π-π interactions.

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